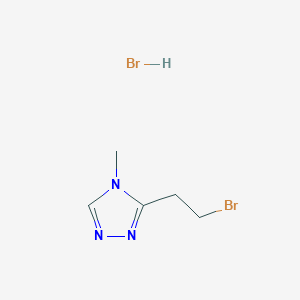

3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide

CAS No.:

Cat. No.: VC16525676

Molecular Formula: C5H9Br2N3

Molecular Weight: 270.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9Br2N3 |

|---|---|

| Molecular Weight | 270.95 g/mol |

| IUPAC Name | 3-(2-bromoethyl)-4-methyl-1,2,4-triazole;hydrobromide |

| Standard InChI | InChI=1S/C5H8BrN3.BrH/c1-9-4-7-8-5(9)2-3-6;/h4H,2-3H2,1H3;1H |

| Standard InChI Key | QAXBSLYOGDLEPS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NN=C1CCBr.Br |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide features a 1,2,4-triazole ring substituted with a methyl group at position 4 and a 2-bromoethyl chain at position 3. The hydrobromic acid counterion stabilizes the structure through ionic interactions. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-bromoethyl)-4-methyl-1,2,4-triazole; hydrobromide |

| Molecular Formula | |

| Molecular Weight | 270.95 g/mol |

| InChI | InChI=1S/C5H8BrN3.BrH/c1-9-4-7-8-5(9)2-3-6;/h4H,2-3H2,1H3;1H |

| InChIKey | QAXBSLYOGDLEPS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NN=C1CCBr.Br |

| Hydrogen Bond Donor Count | 1 |

The bromoethyl group () enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group contributes to steric and electronic modulation of the triazole ring .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed reaction of 4-methyl-4H-1,2,4-triazole with 2-bromoethanol in the presence of hydrobromic acid (). Typical conditions involve refluxing the reactants at 80–100°C for 6–12 hours, achieving yields of 70–85%. The reaction mechanism proceeds through protonation of the triazole nitrogen, followed by nucleophilic attack of 2-bromoethanol and subsequent bromide ion exchange.

Industrial Optimization

Continuous flow reactors are employed for large-scale production to enhance yield (up to 90%) and purity (>95%). Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 90°C |

| Residence Time | 30–45 minutes |

| Molar Ratio | 1:1.2 (triazole:2-bromoethanol) |

| Acid Concentration | 48% HBr |

This method minimizes side products like di-substituted triazoles and unreacted starting materials.

Chemical Reactivity and Functionalization

The bromoethyl group undergoes characteristic reactions:

Nucleophilic Substitution: Reacts with amines (e.g., pyrrolidine) to form quaternary ammonium salts, useful in ionic liquid synthesis.

Elimination Reactions: Under basic conditions, dehydrohalogenation yields vinyltriazoles, intermediates in polymer crosslinking.

Coordination Chemistry: The triazole nitrogen atoms coordinate transition metals (e.g., Cu, Zn), forming complexes for catalytic applications .

Comparative studies with analogous compounds, such as 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide, reveal that the longer bromoethyl chain in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces thermal stability ().

Applications in Research and Industry

Pharmaceutical Intermediate

The compound is a precursor to antifungal agents (e.g., triazole-based inhibitors of lanosterol 14α-demethylase) and antiviral prodrugs. Its bromide moiety facilitates coupling with heterocycles via Suzuki-Miyaura cross-coupling .

Materials Science

-

Energetic Materials: Nitro derivatives exhibit detonation velocities (~8,500 m/s) comparable to RDX .

-

Metal-Organic Frameworks (MOFs): Serves as a linker in Zn-based MOFs for CO capture (adsorption capacity: 2.5 mmol/g at 1 bar) .

-

Polymer Additives: Enhances flame retardancy in polyesters, reducing peak heat release rate by 40%.

Comparative Analysis of Triazole Bromides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|

| 3-(2-Bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide | 270.95 | Nucleophilic substitution, coordination | |

| 3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide | 256.93 | Faster SN2 reactions, lower solubility | |

| 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide | 270.95 | Isomeric differences in metal binding |

Recent Research Advancements

A 2024 study optimized its use in click chemistry, achieving 92% yield in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Another investigation highlighted its role in synthesizing light-emitting diodes (LEDs) with a luminance efficiency of 12 cd/A .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume